molecular formula C11H10ClF3O2S B14045488 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14045488
M. Wt: 298.71 g/mol
InChI Key: NCZRKXORCXYMCP-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of the methylthio and trifluoromethoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can significantly influence its chemical behavior and potential applications. The trifluoromethoxy group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H10ClF3O2S

Molecular Weight

298.71 g/mol

IUPAC Name

1-chloro-1-[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)8-5-7(17-11(13,14)15)3-4-9(8)18-2/h3-5,10H,1-2H3

InChI Key

NCZRKXORCXYMCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)SC)Cl

Origin of Product

United States

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